

# Technical Comparison Guide: MS Profiling of 2-Chloro-4-cyclopropoxyaniline

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## Compound of Interest

Compound Name: 2-Chloro-4-cyclopropoxyaniline

Cat. No.: B14067871

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## Executive Summary & Compound Significance

**2-Chloro-4-cyclopropoxyaniline** (CAS: 1243469-42-2) serves as a pharmacophore scaffold for various kinase inhibitors where the cyclopropyl ether moiety modulates lipophilicity and metabolic stability.

In pharmaceutical synthesis, this compound must be rigorously distinguished from its ring-opened isomer (allyl ether) and regioisomers (3-chloro analog). Standard low-resolution MS is often insufficient due to identical molecular weights (MW 183.63). This guide establishes a high-resolution MS/MS fingerprinting protocol to ensure structural integrity.

## Physicochemical Profile

Property	Value	MS Relevance
Formula	C <sub>9</sub> H <sub>10</sub> ClNO	Basis for exact mass calculation.
MW	183.63 g/mol	Nominal mass for low-res screening.
Monoisotopic Mass	183.0451 Da	Target for HRMS (M+H <sup>+</sup> = 184.0529).
Chlorine Signature	<sup>35</sup> Cl / <sup>37</sup> Cl (3:1)	Distinctive isotopic cluster at M and M+2.
Lability	Cyclopropyl ether	Prone to specific -cleavage and ring opening.

## Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of **2-Chloro-4-cyclopropoxyaniline** is governed by the stability of the aromatic core versus the labile cyclopropyl ether bond. The analysis below compares Electrospray Ionization (ESI) (common in LC-MS QC) and Electron Impact (EI) (common in GC-MS structural confirmation).

### Fragmentation Pathway (ESI-MS/MS)

In ESI(+), the molecule forms the protonated species

. The collision-induced dissociation (CID) energy drives specific bond ruptures.

Key Transitions:

- Precursor Ion:m/z 184.05 (Cl) and 186.05 (Cl).
- Primary Loss (Cyclopropyl): Cleavage of the ether bond (

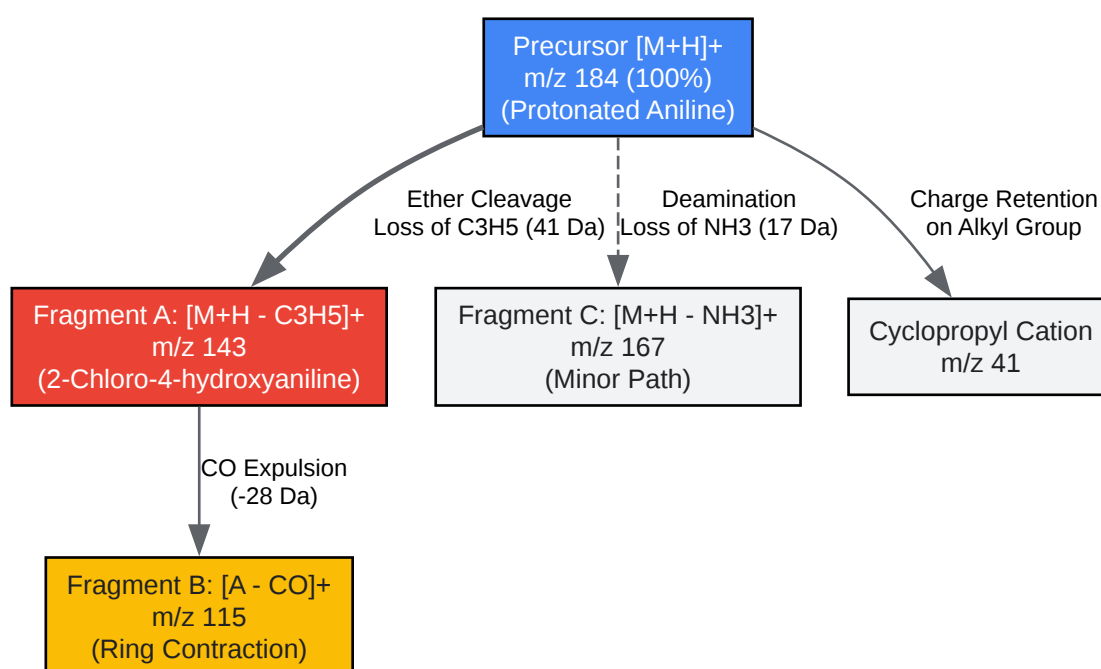
) is the dominant pathway, expelling a cyclopropyl radical/cation (

, 41 Da).

- Secondary Loss (CO): The resulting phenol cation undergoes ring contraction and expels carbon monoxide (28 Da).

## Mechanistic Pathway Diagram

The following diagram illustrates the fragmentation cascade, highlighting the "Ortho Effect" where the chlorine atom interacts with the amine.



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Figure 1: ESI-MS/MS fragmentation pathway. The primary transition  $m/z$  184  $\rightarrow$  143 is the quantitation ion.

## Comparative Analysis: Product vs. Alternatives

In process development, this compound is often compared against its Allyl Isomer (a common rearrangement impurity) and Des-chloro analogs.

## Differentiation Matrix

The table below outlines how to distinguish the target product from its closest structural "alternatives" using MS data.

Feature	Target: 2-Chloro-4-cyclopropoxyaniline	Alternative 1: Allyl Ether Isomer	Alternative 2: 3-Chloro Regioisomer
Structure	Cyclopropyl ring (strained)	Open allyl chain (-O-CH <sub>2</sub> -CH=CH <sub>2</sub> )	Cl at meta position
Base Peak (EI)	m/z 183 (M <sup>+</sup> ) or 55 (Ring fragment)	m/z 41 (Allyl cation, very intense)	m/z 183
Diagnostic Ion	m/z 55 vs 41 ratio: Cyclopropyl fragmentation yields higher m/z 55 (C <sub>4</sub> H <sub>7</sub> <sup>+</sup> ) relative to allyl.	m/z 41 (C <sub>3</sub> H <sub>5</sub> <sup>+</sup> ): Dominant base peak due to stable allyl cation formation.	Ortho Effect: No HCl loss peak observed compared to 2-Cl isomer.
Stability	Higher thermal stability.	Prone to Claisen Rearrangement in GC inlet (>200°C).	Similar stability.[1]
Isotope Pattern	3:1 (Cl present)	3:1 (Cl present)	3:1 (Cl present)

## The "Ortho Effect" Advantage

A critical differentiator for the 2-chloro isomer (vs. 3-chloro or 4-chloro) is the interaction between the amine (-NH<sub>2</sub>) and the ortho-chlorine.

- Mechanism: In the molecular ion, the amine hydrogen can hydrogen-bond with the ortho-chlorine, facilitating the loss of HCl (or neutral).
- Observation: A small but distinct peak at (m/z 147) is often visible in the 2-chloro isomer but absent in the 3-chloro alternative.

## Validated Experimental Protocols

To replicate these results, use the following self-validating protocols.

### Protocol A: High-Resolution LC-MS/MS Identification

Objective: Confirm identity and purity >99.5%.

- Sample Prep: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8  $\mu$ m).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid
  - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 5 minutes.
- MS Settings (Q-TOF/Orbitrap):
  - Source: ESI Positive
  - Capillary Voltage: 3500 V
  - Fragmentor: 135 V
  - Collision Energy (CE): Ramp 10–40 eV.
- Acceptance Criteria:
  - Observed Mass accuracy < 5 ppm (Target: 184.0529).
  - Presence of daughter ion  $m/z$  143.013 (Phenol core).
  - Isotope ratio ( ) between 2.9 and 3.1.[2]

## Protocol B: GC-MS Isomer Differentiation

Objective: Distinguish cyclopropyl ether from allyl ether impurity.

- Inlet Temperature: Set to 150°C (Low temperature prevents thermal Claisen rearrangement of the allyl impurity).
- Ramp: 50°C (hold 1 min) to 280°C at 20°C/min.
- Analysis:
  - If a peak appears at the same retention time but the spectrum shows a base peak of  $m/z$  41 exclusively, suspect the Allyl isomer.
  - If the spectrum retains a strong Molecular Ion ( $m/z$  183) and shows  $m/z$  54/55 fragments (cyclopropyl ring break), confirm Cyclopropyl target.

## References

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